molecular formula C27H41N7O2 B1250720 Martinellic acid

Martinellic acid

Cat. No. B1250720
M. Wt: 495.7 g/mol
InChI Key: LUENCTUIABKZJY-SSPYTLHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Martinellic acid is a natural product found in Martinella iquitoensis with data available.

Scientific Research Applications

Synthesis of Martinellic Acid

  • Martinellic acid, a naturally occurring bradykinin receptor antagonist, has been synthesized through various methods. One approach involves a CuI-catalyzed coupling reaction and a guanylation reaction under mild conditions (Ma et al., 2001). Another method for synthesizing (-)-martinellic acid uses radical addition-cyclization-elimination (RACE) reactions and chemoselective lactam carbonyl reduction (Shirai et al., 2008).

Advancements in Synthesis Techniques

  • The synthesis of the tricyclic core of martinellic acid has been achieved from 2-(cyanomethyl)-3-oxo-N-arylbutanamides, demonstrating a mechanism involving hydrolysis of a cyano group and a double annulation process (Zhang et al., 2007). Moreover, an enantioselective formal total synthesis of this compound has been realized, involving Pd-catalyzed aryl amidation and intramolecular [3+2] azomethine ylide–alkene cycloaddition (Badarinarayana & Lovely, 2007).

Stereochemistry and Diastereodivergent Synthesis

  • High-yielding total asymmetric synthesis techniques have been developed to create stereogenic centers within the tricyclic molecular architecture of martinellic acid (Davies et al., 2013). Additionally, diastereodivergent strategies have been used for asymmetric syntheses of (-)-martinellic acid and (-)-4-epi-martinellic acid, highlighting the versatility of synthesis approaches (Davies et al., 2013).

Methodological Innovations

  • There has been a focus on developing new methodologies for synthesizing martinellic acid. This includes a 14-step synthesis that emphasizes key reactions like the reaction of aniline with Meldrum's acid-activated vinylcyclopropane (Snider et al., 2001). Another notable approach is the regioselective formation of pyrroles for synthesizing pyrrolo[3,2-c]quinolines (Karkhelikar et al., 2014).

Biological Activity and Structural Studies

  • Research in martinellic acid also includes the exploration of its biological activity and the study of its complex chemical structure. This involves the synthesis of its tricyclic core and related alkaloids, highlighting the compound's significance in natural product chemistry (Hadden et al., 2001).

properties

Product Name

Martinellic acid

Molecular Formula

C27H41N7O2

Molecular Weight

495.7 g/mol

IUPAC Name

(3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid

InChI

InChI=1S/C27H41N7O2/c1-17(2)9-13-31-26(28)30-12-5-6-22-20-11-15-34(27(29)32-14-10-18(3)4)24(20)21-16-19(25(35)36)7-8-23(21)33-22/h7-10,16,20,22,24,33H,5-6,11-15H2,1-4H3,(H2,29,32)(H,35,36)(H3,28,30,31)/t20-,22-,24-/m0/s1

InChI Key

LUENCTUIABKZJY-SSPYTLHUSA-N

Isomeric SMILES

CC(=CCN=C(N)NCCC[C@H]1[C@@H]2CCN([C@@H]2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C

Canonical SMILES

CC(=CCN=C(N)NCCCC1C2CCN(C2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C

synonyms

martinellic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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